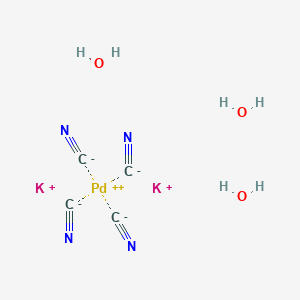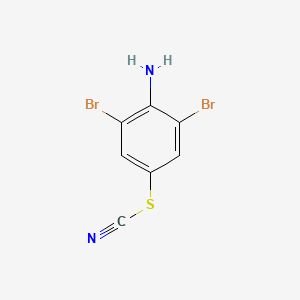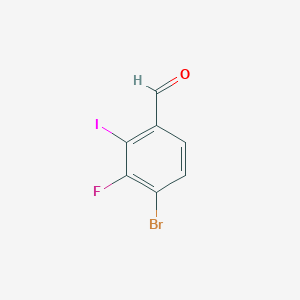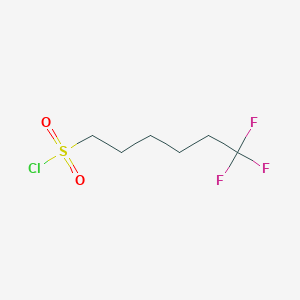
2,5-Bis-(difluoromethoxy)-bromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis-(difluoromethoxy)-bromobenzene is an organic compound characterized by the presence of two difluoromethoxy groups and a bromine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis-(difluoromethoxy)-bromobenzene typically involves the reaction of 2,5-dihydroxybromobenzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of difluoromethyl ether. The reaction mixture is then heated to facilitate the substitution of hydroxyl groups with difluoromethoxy groups.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis-(difluoromethoxy)-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The difluoromethoxy groups can be oxidized to form difluoromethyl ketones.
Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include 2,5-bis-(difluoromethoxy)-aniline or 2,5-bis-(difluoromethoxy)-thiophenol.
Oxidation: Products include 2,5-bis-(difluoromethoxy)-benzophenone.
Reduction: Products include 2,5-bis-(difluoromethoxy)-benzene.
Applications De Recherche Scientifique
2,5-Bis-(difluoromethoxy)-bromobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis-(difluoromethoxy)-bromobenzene involves its interaction with specific molecular targets. The difluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis-(trifluoromethoxy)-bromobenzene: Similar structure but with trifluoromethoxy groups instead of difluoromethoxy groups.
2,5-Bis-(methoxy)-bromobenzene: Similar structure but with methoxy groups instead of difluoromethoxy groups.
Uniqueness
2,5-Bis-(difluoromethoxy)-bromobenzene is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
885266-93-3 |
|---|---|
Formule moléculaire |
C8H5BrF4O2 |
Poids moléculaire |
289.02 g/mol |
Nom IUPAC |
2-bromo-1,4-bis(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF4O2/c9-5-3-4(14-7(10)11)1-2-6(5)15-8(12)13/h1-3,7-8H |
Clé InChI |
WBGSQJVTOARKSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)


![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)

![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)


